molecular formula C17H19NOS2 B2552556 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797737-53-1

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2552556
CAS RN: 1797737-53-1
M. Wt: 317.47
InChI Key: PAMUFTPVOFZTTN-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiazepanes, which have been found to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in the inflammatory and tumor processes. The compound has also been found to modulate neurotransmitter levels in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been found to induce apoptosis in tumor cells, leading to their death. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its potential pharmacological properties. The compound has shown promising results in various preclinical studies, which may lead to the development of new drugs for the treatment of inflammatory diseases, cancer, and neurological disorders. However, one limitation of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone. One direction is to further investigate its mechanism of action, particularly in the context of its potential therapeutic effects in neurological disorders. Another direction is to optimize the synthesis method to improve the yield and bioavailability of the compound. Additionally, more preclinical studies are needed to evaluate the safety and efficacy of the compound in animal models and to identify potential drug targets for the development of new drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
In conclusion, 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its anti-inflammatory, anti-tumor, and anti-bacterial activities, as well as its potential therapeutic effects in neurological disorders, make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in animal models and humans.

Synthesis Methods

The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone involves the reaction of 2-bromoethyl phenyl sulfide and 2-aminothiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, resulting in the formation of the thiazepane ring. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-17(13-15-7-4-11-20-15)18-9-8-16(21-12-10-18)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMUFTPVOFZTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

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